1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative known for its diverse pharmacological activities. This compound is part of the xanthine family, which includes well-known substances like caffeine and theophylline. It has been studied for its potential analgesic, anti-inflammatory, and antiarthritic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 2-morpholin-4-ylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted purine compounds .
Scientific Research Applications
1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its analgesic, anti-inflammatory, and antiarthritic properties.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain signaling pathways and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator and anti-inflammatory properties.
Caffeine: A well-known stimulant that also belongs to the xanthine family.
Theobromine: Found in cocoa, it has mild stimulant and diuretic effects
Uniqueness
1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound has a morpholine group, enhancing its potential as a therapeutic agent with dual TRPA1 antagonism and PDE inhibition .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-15-11-10(12(19)16(2)13(15)20)18(9-14-11)4-3-17-5-7-21-8-6-17/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOADUWOBFERKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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